molecular formula C23H17N3O2 B4333842 1-quinolin-8-yl-3-(9H-xanthen-9-yl)urea

1-quinolin-8-yl-3-(9H-xanthen-9-yl)urea

Cat. No.: B4333842
M. Wt: 367.4 g/mol
InChI Key: KEHUVNROJOYREG-UHFFFAOYSA-N
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Description

1-Quinolin-8-yl-3-(9H-xanthen-9-yl)urea is a urea derivative featuring a quinolin-8-yl substituent and a 9H-xanthen-9-yl group. Urea linkages are known for their hydrogen-bonding capabilities, which are critical in molecular recognition and biological activity .

Properties

IUPAC Name

1-quinolin-8-yl-3-(9H-xanthen-9-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-23(25-18-11-5-7-15-8-6-14-24-21(15)18)26-22-16-9-1-3-12-19(16)28-20-13-4-2-10-17(20)22/h1-14,22H,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHUVNROJOYREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-8-yl-N’-9H-xanthen-9-ylurea typically involves the reaction of quinoline derivatives with xanthene derivatives under specific conditions. One common method involves the use of xanthydrol (9H-xanthen-9-ol) as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the urea linkage .

Industrial Production Methods

While detailed industrial production methods for N-quinolin-8-yl-N’-9H-xanthen-9-ylurea are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-quinolin-8-yl-N’-9H-xanthen-9-ylurea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) and various bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-quinolin-8-yl-N’-9H-xanthen-9-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-quinolin-8-yl-N’-9H-xanthen-9-ylurea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity. This interaction can influence various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-quinolin-8-yl-3-(9H-xanthen-9-yl)urea with structurally related compounds, focusing on molecular features, physical properties, and applications:

Compound Name Substituents Key Features Physical Properties Applications/Notes References
This compound Quinolin-8-yl, Xanthen-9-yl Urea linker; aromatic and nitrogen-rich groups Data not reported Potential use in medicinal chemistry (e.g., enzyme inhibition) or fluorescence
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea (BU69780) Cyclohexyl-phenyl-ethyl, Xanthen-9-yl Bulky aliphatic substituent; urea linker Solid (MP not reported) Structural analog for studying steric effects
N-(9H-Xanthen-9-yl)benzamide (3k) Benzamide, Xanthen-9-yl Amide linker; lacks urea White solid (MP 195–196°C) Demonstrates thermal stability; used in cross-coupling studies
4-Methyl-N-(9H-xanthen-9-yl)benzamide (TUG-1387) Methylbenzamide, Xanthen-9-yl Amide linker; methyl substitution Data not reported Control compound in FFA4 receptor studies; no intrinsic activity
1-Methyl-3-(9H-xanthen-9-yl)urea Methyl, Xanthen-9-yl Simple urea derivative; methyl group on urea Data not reported Model compound for hydrogen-bonding studies
1-(2-Chloroethyl)-3-(9H-fluoren-9-yl)urea Chloroethyl, Fluoren-9-yl Fluorene core (vs. xanthene); chloroethyl substituent Molecular weight: 286.75 g/mol Potential alkylating agent; fluorene enhances hydrophobicity
2-(9H-Xanthen-9-yl)propanal Propanal, Xanthen-9-yl Aldehyde functional group Colorless oil Intermediate in organocatalytic asymmetric synthesis

Structural and Functional Insights

  • Urea vs. Amide Linkers: Urea derivatives (e.g., this compound) exhibit stronger hydrogen-bonding capacity compared to amides (e.g., TUG-1387), which may enhance binding to biological targets like enzymes or receptors .
  • Aromatic Cores : Xanthene-based compounds (e.g., target compound) exhibit fluorescence properties useful in imaging, whereas fluorene derivatives (e.g., 1-(2-chloroethyl)-3-(9H-fluoren-9-yl)urea) are more hydrophobic, favoring membrane interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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